4-(Trimethoxysilyl)aniline

Catalog No.
S663500
CAS No.
33976-43-1
M.F
C9H15NO3Si
M. Wt
213.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trimethoxysilyl)aniline

CAS Number

33976-43-1

Product Name

4-(Trimethoxysilyl)aniline

IUPAC Name

4-trimethoxysilylaniline

Molecular Formula

C9H15NO3Si

Molecular Weight

213.31 g/mol

InChI

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3

InChI Key

CNODSORTHKVDEM-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)N)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)N)(OC)OC

Surface Modification

One of the primary applications of 4-(Trimethoxysilyl)aniline lies in surface modification. The trimethoxysilyl group can react with hydroxyl (OH) groups present on various surfaces like glass, metal oxides, and polymers. This reaction creates a covalent bond between the molecule and the substrate, effectively modifying the surface properties []. The amine group, on the other hand, can further react with other molecules, introducing new functionalities onto the modified surface. This approach is valuable for applications like:

  • Creating adhesive surfaces: By attaching molecules with adhesive properties onto the amine group, 4-(Trimethoxysilyl)aniline can help create strong bonds between dissimilar materials [].
  • Immobilizing biomolecules: Researchers can utilize the amine group to attach enzymes, antibodies, or other biomolecules onto surfaces, enabling the creation of biosensors or biocompatible materials [].

Organic-inorganic Hybrid Materials

-(Trimethoxysilyl)aniline can also be used as a building block for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, leading to unique functionalities. The trimethoxysilyl group allows for the formation of covalent bonds with inorganic materials like silica, while the amine group can participate in polymerization reactions with organic molecules. This approach has been explored for developing:

  • Polymer nanocomposites: By incorporating 4-(Trimethoxysilyl)aniline into polymer matrices, researchers can improve the mechanical properties, thermal stability, and flame retardancy of the resulting composites [].
  • Sol-gel derived materials: Sol-gel processing involves using 4-(Trimethoxysilyl)aniline as a precursor molecule to create silica-based materials with tailored properties for applications like catalysis, drug delivery, and photonics [].

4-(Trimethoxysilyl)aniline is a silane-based compound characterized by its unique chemical structure, which features a trimethoxysilyl group attached to an aniline moiety. Its molecular formula is C9H15NO3SiC_9H_{15}NO_3Si, and it has a molecular weight of approximately 203.29 g/mol. This compound is notable for its ability to modify surface properties of materials, enhancing their hydrophobicity and adhesion characteristics. It is commonly used in various industrial applications, particularly in the fields of materials science and polymer chemistry .

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Work in a well-ventilated area as the compound may release volatile organic compounds.
  • Handle with care as the trimethoxysilyl group can react with moisture, releasing methanol.

  • Hydrolysis: The trimethoxysilyl group can react with water to form silanol groups, which are crucial for further reactions.
  • Condensation: Hydrolyzed silanol groups can condense to create siloxane bonds, leading to the formation of silicate networks.
  • Substitution: The aniline part of the molecule can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound .

These reactions are essential for its role in modifying materials and enhancing their properties.

The biological activity of 4-(Trimethoxysilyl)aniline is primarily linked to its interactions with biomolecules. It can form covalent bonds with hydroxyl groups in proteins and enzymes, potentially altering their structure and function. This modification can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific interactions involved. Additionally, it has been noted that exposure to this compound can cause skin and eye irritation, indicating its potential toxicity and interaction with cellular membranes .

4-(Trimethoxysilyl)aniline can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of aniline with trimethoxysilane in the presence of a catalyst. This reaction typically occurs under mild conditions (room temperature) and may require a solvent like toluene to facilitate the process. The general reaction can be represented as follows:
    C6H5NH2+Si(OCH3)3C6H4NH2Si(OCH3)3C_6H_5NH_2+Si(OCH_3)_3\rightarrow C_6H_4NH_2Si(OCH_3)_3
  • Industrial Production: In industrial settings, large-scale production often employs optimized batch or continuous processes to ensure high yield and purity. Advanced catalysts and monitoring techniques such as Fourier transform infrared spectroscopy are utilized for efficient synthesis .

4-(Trimethoxysilyl)aniline finds numerous applications across various industries:

  • Surface Modification: It is widely used for modifying the surface properties of silica and other materials, enhancing their hydrophobicity and adhesion.
  • Composite Materials: The compound is utilized in producing rubber composites, where it improves mechanical properties by reinforcing silica particles.
  • Coatings: It serves as a coupling agent in coatings, improving durability and performance by enhancing the bonding between organic and inorganic components .

Studies have shown that 4-(Trimethoxysilyl)aniline can significantly influence cellular processes and biochemical pathways. Its ability to interact with proteins suggests potential applications in drug delivery systems or as a biochemical modifier in various therapeutic contexts. The compound's hydrophobic properties also allow it to affect membrane dynamics, which could have implications for cellular signaling pathways .

Several compounds share structural similarities with 4-(Trimethoxysilyl)aniline, each possessing unique properties:

Compound NameStructureUnique Features
N-(3-trimethoxysilylpropyl)anilineSimilar silane structureEnhanced compatibility with polymers
PhenyltrimethoxysilaneContains phenyl groupHigher thermal stability
AminopropyltriethoxysilaneDifferent alkoxy groupBetter reactivity with glass surfaces

4-(Trimethoxysilyl)aniline stands out due to its specific combination of an aromatic amine with a trimethoxysilane group, allowing for unique interactions in material modifications compared to these similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

33976-43-1

Wikipedia

4-(Trimethoxysilyl)aniline

Dates

Modify: 2023-08-15

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